二硅烷

描述

Disilane is a colorless, flammable gas composed of two silicon atoms and six hydrogen atoms . It is an inorganic compound with the chemical formula Si2H6 . It is similar in properties to ethane, but the silicon-silicon bond is weaker than the carbon-carbon bond of ethane, making its chemical properties more active . It is used in the semiconductor industry to deposit silicon films and as a reducing agent in organic chemistry .

Synthesis Analysis

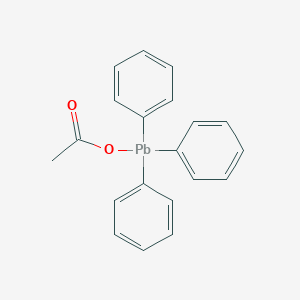

Disilane is usually prepared by the hydrolysis of magnesium silicide . This reaction produces silane, disilane, and even trisilane . Another method involves a platinum-catalyzed hydrosilylation of arylacetylenes with trichlorosilane followed by a subsequent second hydrosilylation catalyzed by a chiral monophosphine-palladium complex and an oxidation with hydrogen peroxide .

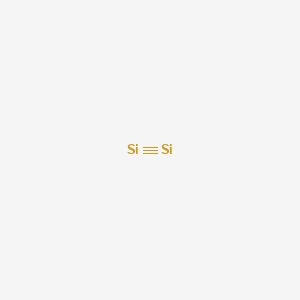

Molecular Structure Analysis

The structural characteristics of Si–Si single bonds in disilane resemble those of C–C single bonds, but their electronic structure is more similar to that of C=C double bonds, as Si–Si bonds have a higher HOMO energy level . These organosilicon compounds feature unique intramolecular σ electron delocalization, low ionization potentials, polarizable electronic structure, and σ–π interaction .

Chemical Reactions Analysis

Disilane can react with silylene to form trisilane and then tetrasilane . It also exhibits more severe island formation during SiGe epitaxial growth behaviors compared to tetrasilane, which has higher reactivity than disilane .

Physical And Chemical Properties Analysis

At standard temperature and pressure, disilane is a colorless, acrid gas . It is much more reactive than ethane . The σ-bonds in saturated Si–Si compounds are highly stable thermally and nonpolarized. They are conformationally similar to C–C single bonds but have longer bond lengths of 2.64 Å, a lower dissociation energy of 220–300 kJ mol−1, and a lower torsional barrier of 1.0 kcal mol−1 .

科学研究应用

二硅烷作为硅掺杂源:

- 二硅烷用作 GaAs 金属有机化学气相沉积中的新型硅掺杂源,与传统的硅烷 (SiH4) 相比,在较低的生长温度下显示出效率,并显着减少了所需的掺杂气量 (Kuech、Meyerson 和 Veuhoff,1984)。

- 它在 GaAs 的气源分子束外延生长中也很有效,显示出二硅烷流速和电子浓度之间的线性关系 (Kimura 等人,1987)。

分解和吸附研究:

- 二硅烷在低温下解离吸附在多孔硅表面上,形成各种 SiHx 表面物种。这对硅化学气相沉积 (CVD) 和原子层外延 (ALE) 工艺具有影响 (Dillon、Robinson 和 George,1993)。

在微电子学和光刻中的应用:

- 二硅烷用作深紫外和极紫外光刻中的硅烷化剂,提高了成像过程中的刻蚀选择性和对比度 (Wheeler 等人,1995)。

超导特性:

- 已经研究了二硅烷的高压结构,揭示了在高压下稳定的金属结构,并显示出在极高温度下具有超导电性的潜力 (Jin 等人,2010)。

化学反应性和安全性:

- 还对二硅烷的单分子解离动力学进行了研究,提供了对其反应机理和化学工业中安全性的见解 (Agrawal、Thompson 和 Raff,1990)。

安全和危害

未来方向

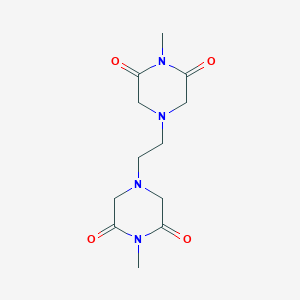

Disilane-bridged molecules are emerging as cutting-edge functional organic materials . The employment of disilane units (Si–Si) is a versatile and effective approach for finely adjusting the photophysical properties of organic materials in both solution and solid states . In the future, disilane-bridged D–σ–A systems are likely to continue to gain research interest in the fields of multifunctional optoelectronics, especially smart materials .

属性

IUPAC Name |

λ3-silanylidynesilicon | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Si2/c1-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTQGILPNLZZOJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Si]#[Si] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50165597, DTXSID40166558, DTXSID101027153 | |

| Record name | Disilene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disilicon dihydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101027153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

56.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gas with a repulsive odor; [Merck Index] Colorless gas with an irritating odor; [Matheson Tri-Gas MSDS] | |

| Record name | Disilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13823 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Disilane | |

CAS RN |

1590-87-0, 36835-58-2, 15435-77-5 | |

| Record name | Disilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001590870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disilicon dihydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036835582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disilane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disilene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disilicon dihydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101027153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.970 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4684339WI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[h][1]benzothieno[3,2-b]quinoline](/img/structure/B73782.png)

![2-Methyl-[1,8]naphthyridine](/img/structure/B73783.png)

![[2,2-Dichloro-3-(4-chlorophenyl)-3-hydroxypropyl] carbamate](/img/structure/B73795.png)